molecular formula C17H15F3O2 B1327526 3-(4-Methoxyphenyl)-2'-trifluoromethylpropiophenone CAS No. 898776-02-8

3-(4-Methoxyphenyl)-2'-trifluoromethylpropiophenone

Cat. No.: B1327526
CAS No.: 898776-02-8
M. Wt: 308.29 g/mol
InChI Key: OZZAKUMQPICKAD-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-2'-trifluoromethylpropiophenone (CAS: 898776-02-8) is a propiophenone derivative characterized by a 4-methoxyphenyl group at position 3 and a trifluoromethyl (-CF₃) group at position 2' of the phenyl ring. Its molecular weight is 308.30 g/mol, with a purity of 97% .

Properties

IUPAC Name

3-(4-methoxyphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3O2/c1-22-13-9-6-12(7-10-13)8-11-16(21)14-4-2-3-5-15(14)17(18,19)20/h2-7,9-10H,8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZZAKUMQPICKAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80644284
Record name 3-(4-Methoxyphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898776-02-8
Record name 3-(4-Methoxyphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methoxyphenyl)-2’-trifluoromethylpropiophenone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where 4-methoxybenzoyl chloride reacts with 2’-trifluoromethylacetophenone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out in an anhydrous solvent like dichloromethane under controlled temperature conditions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts acylation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-(4-Methoxyphenyl)-2’-trifluoromethylpropiophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-2’-trifluoromethylpropiophenone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets, influencing pathways involved in cellular signaling and metabolism .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Trifluoromethyl vs. Methyl

A direct structural analog, 3-(4-Methoxyphenyl)-2'-methylpropiophenone (CAS: 898775-46-7), replaces the -CF₃ group with a methyl (-CH₃) substituent. Key differences include:

  • Molecular Weight : 254.33 g/mol (methyl) vs. 308.30 g/mol (trifluoromethyl) .
  • Electronic Effects : -CF₃ is a strong electron-withdrawing group, reducing electron density at the aromatic ring, which may alter binding affinity in receptor interactions compared to the electron-donating -CH₃ .

Chalcone Derivatives: Propiophenone vs. α,β-Unsaturated Ketones

Chalcones like (E)-3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one (Compound 2 in ) share the 4-methoxyphenyl moiety but feature an α,β-unsaturated ketone system. Comparisons include:

  • Bioactivity: Chalcones exhibit anti-inflammatory and antioxidant properties, with EC₅₀ values in the µM range for H₂O₂-induced oxidative stress in PC12 cells .
  • Synthetic Flexibility: Chalcones are more amenable to derivatization (e.g., acrylate formation in Compound 1d) , whereas propiophenones like the target compound may require alternative strategies for functionalization.

β-Carboline Derivatives: Role of Substituents

In β-carboline derivatives (), the 4-methoxyphenyl group at position-1 enhances cytotoxicity against cancer cells (e.g., IC₅₀ = 2.13 µM for ovarian cancer). Replacing the oxadiazole/triazole moieties with a trifluoromethyl-propiophenone group could modulate activity:

  • Cytotoxic Potency: Oxazole derivatives (e.g., Compound 10 in ) show IC₅₀ values < 5 µM for prostate and ovarian cancers, suggesting that the -CF₃ group in propiophenones might similarly enhance activity through improved target engagement or stability .

Thiazol-2-imine Derivatives: Receptor Binding

Hydrobromide salts of 4-(4-methoxyphenyl)-N-phenyl-1,3-thiazol-2-imines () demonstrate antihypertensive effects via angiotensin II receptor antagonism. Key comparisons:

Data Table: Key Properties of Comparable Compounds

Compound Name Structure Features Molecular Weight (g/mol) Bioactivity (IC₅₀/EC₅₀) Key Reference
3-(4-Methoxyphenyl)-2'-trifluoromethylpropiophenone 4-OCH₃, 2'-CF₃, propiophenone 308.30 Not reported
3-(4-Methoxyphenyl)-2'-methylpropiophenone 4-OCH₃, 2'-CH₃, propiophenone 254.33 Not reported
(E)-3-(4-Hydroxyphenyl)-1-(4-methoxyphenyl)chalcone 4-OCH₃, α,β-unsaturated ketone 268.27 EC₅₀ = 12.5 µM (PC12 cells)
1-(4-Methoxyphenyl)-3-(2-methylthio-oxadiazole)-β-carboline 4-OCH₃, oxadiazole 379.42 IC₅₀ = 2.13 µM (Ovarian)

Structure-Activity Relationship (SAR) Insights

  • Electron-Withdrawing Groups : The -CF₃ group enhances lipophilicity and may improve blood-brain barrier penetration compared to -CH₃ or hydroxy groups .
  • Methoxy Positioning : Para-substitution on the phenyl ring is conserved in bioactive analogs, suggesting its role in π-stacking or hydrogen bonding .

Biological Activity

3-(4-Methoxyphenyl)-2'-trifluoromethylpropiophenone is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its unique structural features, including a methoxy group and a trifluoromethyl substituent, contribute to its interactions with various biological targets. This article explores the biological activity of this compound, presenting data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical formula for this compound is C16H14F3OC_{16}H_{14}F_3O with a molecular weight of approximately 308.28 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity and bioavailability, making it a candidate for various biological applications.

The mechanism of action of this compound involves its ability to bind to specific enzymes and receptors. This binding can inhibit or modulate their activity, leading to various biological effects. Research indicates that the compound may interact with:

  • Enzymes : It may inhibit specific enzyme activities involved in metabolic pathways.
  • Receptors : The compound can bind to cellular receptors, affecting signal transduction pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For example, in vitro assays demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines.

Cell LineIC50 (µM)
HeLa5.0
MCF-77.5
A5496.0

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potency against these cancer types.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. It demonstrated effectiveness against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
E. coli32
S. aureus16
P. aeruginosa64

These results suggest that this compound could serve as a lead compound for developing new antimicrobial agents.

Case Studies

Case Study 1: Anticancer Mechanism Exploration

A study investigated the mechanism by which this compound induces apoptosis in cancer cells. Researchers found that treatment with the compound led to an increase in pro-apoptotic markers such as cleaved PARP and caspase-3, indicating that it triggers programmed cell death pathways in cancer cells.

Case Study 2: Synergistic Effects with Other Compounds

Another study explored the synergistic effects of combining this compound with traditional chemotherapeutics like doxorubicin. The combination therapy exhibited enhanced cytotoxicity in resistant cancer cell lines compared to monotherapy, suggesting potential for overcoming drug resistance.

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